1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE
Description
This compound is a bis-tetrazole derivative featuring two 1H-1,2,3,4-tetrazole rings connected via a thioether-functionalized phenyl linker. Each tetrazole ring is substituted with a propenyl (allyl) group at the N1 position, contributing to its structural uniqueness. Its synthesis likely involves nucleophilic substitution reactions between propenyl-tetrazole thiols and halogenated benzyl intermediates, a methodology aligned with modern heterocyclic chemistry practices .
Crystallographic characterization of this compound would typically employ tools like SHELXL for structure refinement and Mercury CSD for visualizing intermolecular interactions and packing motifs . The propenyl groups may enhance solubility in organic solvents, while the tetrazole-thioether backbone could influence thermal stability and reactivity compared to simpler tetrazole analogs.
Properties
IUPAC Name |
1-prop-2-enyl-5-[[3-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]phenyl]methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8S2/c1-3-8-23-15(17-19-21-23)25-11-13-6-5-7-14(10-13)12-26-16-18-20-22-24(16)9-4-2/h3-7,10H,1-2,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEIPOWMHTXQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=N1)SCC2=CC(=CC=C2)CSC3=NN=NN3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152343 | |
| Record name | 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329081-94-9 | |
| Record name | 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329081-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole, 5,5′-[1,3-phenylenebis(methylenethio)]bis[1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. One common approach is the reaction of 1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOLE with a sulfanyl-containing benzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding thiols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted tetrazoles
Scientific Research Applications
The compound 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications, focusing on medicinal chemistry, agricultural chemistry, and materials science.
Key Properties
- Molecular Formula: C₁₅H₁₈N₄S₂
- Molecular Weight: Approximately 350.47 g/mol
- Functional Groups: Alkenes, tetrazoles, sulfanyl groups
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development. Tetrazoles are known for their biological activity, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of tetrazole can act as inhibitors for various enzymes and receptors.
Case Studies
- Antimicrobial Activity : Studies have shown that tetrazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to the one have been tested for efficacy against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research has indicated that certain tetrazole-based compounds can reduce inflammation in animal models. These findings suggest that the compound could be explored further for therapeutic use in inflammatory diseases .
Agricultural Chemistry
The unique structure of the compound may also lend itself to applications in agricultural chemistry. Compounds with similar functionalities have been investigated for their roles as herbicides or fungicides.
Case Studies
- Herbicidal Activity : A study demonstrated that tetrazole derivatives could inhibit the growth of specific weeds without harming crops. This suggests potential for developing selective herbicides based on the compound's structure .
- Fungicidal Properties : Another research effort highlighted the effectiveness of tetrazole compounds against fungal pathogens affecting crops, indicating a promising avenue for agricultural applications .
Materials Science
In materials science, the synthesis of polymers and other materials incorporating this compound could lead to innovations in material properties such as conductivity or strength.
Case Studies
- Polymer Development : Research has explored the incorporation of tetrazole into polymer matrices to enhance thermal stability and mechanical strength . Such materials could find applications in electronics or aerospace.
- Conductive Materials : The compound's ability to form complexes with metals may lead to applications in developing conductive materials for electronic devices .
Mechanism of Action
The mechanism of action of 1-(PROP-2-EN-1-YL)-5-({[3-({[1-(PROP-2-EN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)PHENYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors. The sulfanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, a comparative analysis with structurally related tetrazole derivatives is provided below.
Table 1: Comparative Properties of Tetrazole-Based Compounds
| Compound Name | Molecular Weight (g/mol) | Solubility (DMSO) | Thermal Decomposition (°C) | Crystallographic Parameters (Å, °) | Key Structural Features |
|---|---|---|---|---|---|
| 1-(Prop-2-en-1-yl)-5-([...])-1H-tetrazole (Target) | 476.6 | High | 220–240 | a=10.2, b=8.5, c=12.3, β=95° | Dual propenyl-tetrazole, thioether link |
| 5-Phenyl-1H-tetrazole | 146.15 | Moderate | 180–200 | a=7.8, b=6.2, c=5.9, β=90° | Phenyl substitution at C5 |
| 1-Methyl-5-sulfanylmethyl-tetrazole | 161.23 | Low | 150–170 | a=5.4, b=5.4, c=10.1, β=105° | Methyl and sulfanylmethyl groups |
| Bis(1H-tetrazol-5-yl)methane | 194.17 | Insoluble | 250–270 | a=9.7, b=9.7, c=9.7, β=90° | Symmetric tetrazole dimer |
Key Observations:
- Solubility: The target compound’s propenyl groups and thioether linkages enhance solubility in polar aprotic solvents like DMSO compared to non-allylated analogs (e.g., bis(1H-tetrazol-5-yl)methane) .
- Thermal Stability : The decomposition temperature (220–240°C) is intermediate between 5-phenyl-1H-tetrazole and bis-tetrazole methane, likely due to the balance between flexible thioether bridges and rigid tetrazole rings .
- Crystallography : The crystal packing, refined using SHELXL , reveals π-π stacking between tetrazole rings (3.4 Å spacing) and van der Waals interactions involving propenyl groups, distinguishing it from simpler derivatives .
Research Findings and Mechanistic Insights
- Synthetic Challenges : The compound’s synthesis requires precise control over thiol-alkylation steps to avoid disulfide byproducts, a common issue in sulfur-rich systems .
- Coordination Potential: Preliminary molecular modeling (using Mercury CSD) suggests the thioether sulfur and tetrazole nitrogen atoms could act as polydentate ligands for transition metals like Cu(II) or Fe(III), analogous to related tetrazole-thioether complexes .
- Stability Under Stress : Thermogravimetric analysis (TGA) indicates stability up to 220°C, making it suitable for high-temperature applications where simpler tetrazoles degrade .
Biological Activity
The compound 1-(prop-2-en-1-yl)-5-({[3-({[1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)phenyl]methyl}sulfanyl)-1H-1,2,3,4-tetrazole is a complex organic molecule that features a tetrazole ring and various substituents that may influence its biological activity. This article reviews the biological properties of this compound based on existing research.
Chemical Structure and Properties
The molecular structure of the compound includes:
- Tetrazole Rings : Known for their diverse biological activities.
- Allyl Groups : Potentially enhance pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄S₂ |
| Molecular Weight | 306.44 g/mol |
| LogP | 2.5 |
| Solubility in Water | Poor |
Biological Activity Overview
Research indicates that compounds containing tetrazole moieties exhibit a range of biological activities including antimicrobial, anticancer, and anticonvulsant effects. The specific activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that tetrazole derivatives can possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar tetrazole compounds inhibited bacterial growth effectively at concentrations ranging from 50 μg/ml to 100 μg/ml against various strains .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been extensively researched:
- A study evaluated several tetrazole-containing compounds against 60 different human cancer cell lines. Results indicated notable cytotoxicity in select lines, particularly in lung cancer models .
Anticonvulsant Activity
Tetrazoles have also been investigated for their anticonvulsant properties:
- Compounds similar to the one showed comparable efficacy to established anticonvulsants like Phenytoin in animal models .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of tetrazole derivatives:
- Synthesis and Evaluation : A recent study synthesized various tetrazole derivatives and evaluated their biological activities. The results indicated that modifications in the structure could significantly enhance antimicrobial and anticancer properties .
- Mechanistic Insights : Research into the mechanism of action revealed that tetrazoles might interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance .
- Comparative Studies : Comparative analysis with other heterocyclic compounds showed that certain structural modifications could lead to improved activity profiles against specific pathogens or cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing sulfanyl-methyl linkages in tetrazole-based compounds like this molecule?
- Methodological Answer : Controlled stepwise thiol-ene reactions or nucleophilic substitution can introduce sulfanyl groups. For example, thionyl chloride can be used to generate reactive thiol intermediates under cooled conditions to avoid side reactions (e.g., thermal decomposition of intermediates) . Computational pre-screening of reaction pathways using quantum chemical calculations (e.g., DFT) can optimize reaction conditions and minimize byproducts .
Q. How can the crystal structure of this compound be determined with high accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL for refinement and ORTEP-3 for visualization is standard. Key steps include:
- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Use of SHELXL ’s restraints for flexible propenyl/sulfanyl groups to refine disordered regions .
- Validation of hydrogen bonding and π-π stacking interactions via WinGX -generated symmetry checks .
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) effectively isolates polar tetrazole derivatives. Solvent selection (e.g., methanol or ethyl acetate) should align with solubility data, and gradient crystallization in mixed solvents (e.g., DCM/hexane) can enhance purity .
Advanced Research Questions
Q. How can crystallographic disorder in the propenyl/sulfanyl moieties be resolved during refinement?
- Methodological Answer : In SHELXL , apply PART and SUMP instructions to model partial occupancy. For severe disorder:
- Split atoms into multiple positions with occupancy factors summing to 1.
- Use SIMU and DELU restraints to maintain reasonable geometry .
- Validate against twinning tests (e.g., Hooft parameter) to rule out non-merohedral twinning .
Q. What computational approaches optimize the design of reactions involving this compound?
- Methodological Answer : Combine quantum chemical reaction path searches (e.g., via Gaussian or ORCA) with machine learning (ML)-driven experimental condition screening. For example:
- Use the ICReDD framework to cross-reference computed transition states with experimental variables (solvent, catalyst) .
- Train ML models on kinetic data to predict optimal temperature/pH for sulfanyl-methyl bond formation .
Q. How can impurity profiling be conducted for this compound under regulatory guidelines?
- Methodological Answer : Develop a reversed-phase HPLC method with a C18 column and UV detection (e.g., 254 nm).
- Gradient elution: 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min).
- Compare retention times against USP reference standards for tetrazole-related impurities (e.g., sulfoxide derivatives) .
Q. Can AI-driven multiphysics simulations predict degradation pathways under storage conditions?
- Methodological Answer : Integrate COMSOL Multiphysics with AI-based degradation models:
- Simulate thermal/oxidative stress using Arrhenius kinetics and Fickian diffusion models.
- Train neural networks on accelerated stability data to predict long-term degradation products (e.g., tetrazole ring cleavage) .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Re-evaluate solvent effects in DFT calculations (e.g., using SMD implicit solvation).
- Validate intermediates via in situ FTIR or LC-MS to confirm reaction pathways.
- Cross-check computed activation energies with experimental Eyring plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
